

Spectroscopic Profile of 5-Bromo-2nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **5-Bromo-2-nitrobenzaldehyde** (CAS No: 20357-20-4), a valuable intermediate in organic synthesis. The document details its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics, offering a foundational resource for its identification and utilization in research and development.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for **5-Bromo-2- nitrobenzaldehyde**, presented in a clear and concise format for ease of reference and comparison.

Mass Spectrometry (MS)

Mass spectrometry of **5-Bromo-2-nitrobenzaldehyde** reveals a distinct fragmentation pattern characteristic of its structure. The molecular ion peak is observable, and subsequent fragmentation is influenced by the aldehyde, nitro, and bromo substituents.[1][2] The presence of bromine results in a characteristic M+2 isotopic pattern for bromine-containing fragments.

m/z (mass-to-charge ratio)	Relative Intensity	Proposed Fragment Ion	Notes
230/232	Low	[C7H4BrNO3]+	Molecular ion (M+) with Br isotopes
200/202	Moderate	[C7H4BrO2]+	Loss of NO
184/186	Moderate	[C7H4BrO]+	Loss of NO ₂
156/158	Moderate	[C ₆ H ₄ Br] ⁺	Loss of NO2 and CO
75	High	[C ₆ H ₃] ⁺	Aromatic fragment
74	High	[C ₆ H ₂] ⁺	Aromatic fragment
50	High	[C ₄ H ₂] ⁺	Aromatic fragment

Table 1: Key mass spectrometry fragmentation data for **5-Bromo-2-nitrobenzaldehyde**. Data is a combination of observed peaks from public databases and predicted fragmentation patterns.[3]

Infrared (IR) Spectroscopy

The infrared spectrum of **5-Bromo-2-nitrobenzaldehyde** is characterized by absorption bands corresponding to its aromatic, nitro, and aldehyde functional groups. The data presented are typical absorption ranges for these functionalities.[4][5][6]

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment	
3100 - 3000	Medium	Aromatic C-H Stretch	
2850 - 2750	Weak	Aldehyde C-H Stretch (Fermi resonance doublet)	
1710 - 1690	Strong	Aldehyde C=O Stretch	
1600 - 1580	Medium-Strong	Aromatic C=C Stretch	
1530 - 1510	Strong	Asymmetric NO ₂ Stretch	
1470 - 1450	Medium	Aromatic C=C Stretch	
1350 - 1330	Strong	Symmetric NO ₂ Stretch	
850 - 800	Strong	C-H Out-of-plane Bending (indicative of substitution pattern)	
750 - 700	Strong	C-Br Stretch	

Table 2: Characteristic infrared absorption bands for **5-Bromo-2-nitrobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for **5-Bromo-2-nitrobenzaldehyde** are not readily available in the public domain. The following tables provide predicted chemical shifts based on established principles and analysis of structurally similar compounds. These predictions are valuable for spectral assignment and structural verification.

¹H NMR (Predicted)

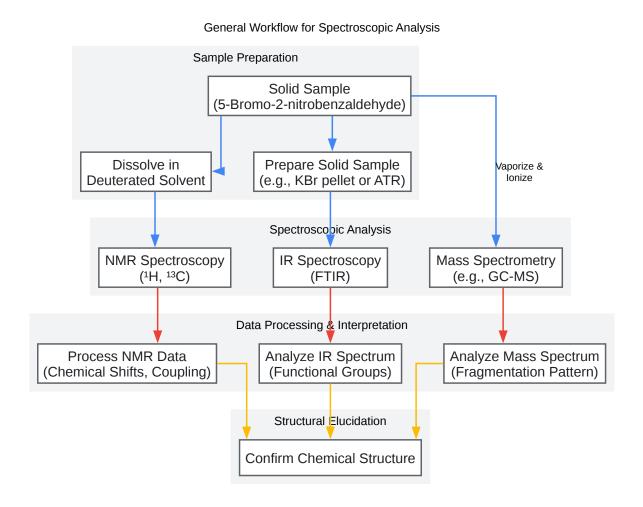
Proton	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Aldehyde-H	10.2 - 10.4	Singlet (s)	-
H-3	8.1 - 8.3	Doublet (d)	~8.5
H-4	7.9 - 8.1	Doublet of Doublets (dd)	~8.5, ~2.0
H-6	8.2 - 8.4	Doublet (d)	~2.0

Table 3: Predicted ¹H NMR spectral data for **5-Bromo-2-nitrobenzaldehyde**.

¹³C NMR (Predicted)

Carbon	Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde)	188 - 192
C-2 (C-NO ₂)	150 - 154
C-5 (C-Br)	125 - 129
C-1	135 - 139
C-6	133 - 137
C-4	130 - 134
C-3	126 - 130

Table 4: Predicted ¹³C NMR spectral data for **5-Bromo-2-nitrobenzaldehyde**.


Experimental Protocols & Workflows

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following sections detail generalized protocols for the analysis of solid aromatic compounds like **5-Bromo-2-nitrobenzaldehyde**.

Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic analysis of a compound such as **5-Bromo-2-nitrobenzaldehyde** is depicted below. This workflow ensures a systematic approach to structural elucidation and confirmation.

Click to download full resolution via product page

General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of **5-Bromo-2-nitrobenzaldehyde** for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the solution height is adequate for the instrument's detector (typically around 4-5 cm).
- Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it within the magnet.
- Acquisition: The spectrometer is locked onto the deuterium signal of the solvent. The
 magnetic field is then shimmed to optimize homogeneity. Standard pulse programs are used
 to acquire the ¹H and ¹³C spectra.
- Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

For a solid sample like **5-Bromo-2-nitrobenzaldehyde**, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly employed.

ATR Method:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid sample onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum. The typical range is 4000-400 cm⁻¹.

• KBr Pellet Method:

- Mixing: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet die and apply high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition: Place the pellet in a sample holder within the FTIR spectrometer and record the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of 5-Bromo-2-nitrobenzaldehyde (e.g., 0.1-1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Injector: A split/splitless injector is typically used, with an injection volume of 1 μL.
 - Carrier Gas: Helium is used at a constant flow rate.
 - Column: A non-polar capillary column (e.g., HP-5ms) is suitable for separating the analyte.
 - Oven Program: A temperature gradient is programmed to ensure good separation and peak shape (e.g., initial temperature of 70°C, ramped to 280°C).

MS Conditions:

- Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used.
- Mass Analyzer: A quadrupole or ion trap analyzer scans a mass range (e.g., m/z 40-350).
- Data Acquisition: The system acquires data after a solvent delay to protect the filament.
 The total ion chromatogram (TIC) and the mass spectrum for the peak of interest are recorded.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 5-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 97233 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-nitrobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048487#spectroscopic-data-nmr-ir-mass-spec-of-5-bromo-2-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com